molecular formula C20H21NO5 B2703687 1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 876890-56-1

1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2703687
CAS No.: 876890-56-1
M. Wt: 355.39
InChI Key: HOTZHGZVUGZONO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro configuration, which is a bicycle connected by a single fully-substituted carbon atom. This structure is inherently highly 3-dimensional .

Scientific Research Applications

Colorimetric Detection Applications

One study focused on developing a novel spirooxazine derivative for colorimetric detection of Hg2+ and CH3Hg+. The compound demonstrated superior selectivity and sensitivity, showcasing its potential in environmental monitoring and safety assessments (Pattaweepaiboon et al., 2020).

Synthetic Methodologies

Research into the highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation process was documented. This methodology highlights the compound's utility in organic synthesis and potential pharmaceutical applications (Maurya et al., 2014).

Biological Evaluation

Another study synthesized and evaluated new spirooxindoles with embedded pharmacophores for their in vitro antioxidant, antidiabetic, and acetylcholinesterase inhibitory activities. This research underscores the compound's relevance in medicinal chemistry and drug development (Mathusalini et al., 2016).

Mechanism of Action

Properties

IUPAC Name

1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-17-9-4-5-10-18(17)24-14-11-21-16-8-3-2-7-15(16)20(19(21)22)25-12-6-13-26-20/h2-5,7-10H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZHGZVUGZONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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